

Preclinical Profile of Bavisant (JNJ-31001074): A Histamine H3 Receptor Inverse Agagonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bavisant*

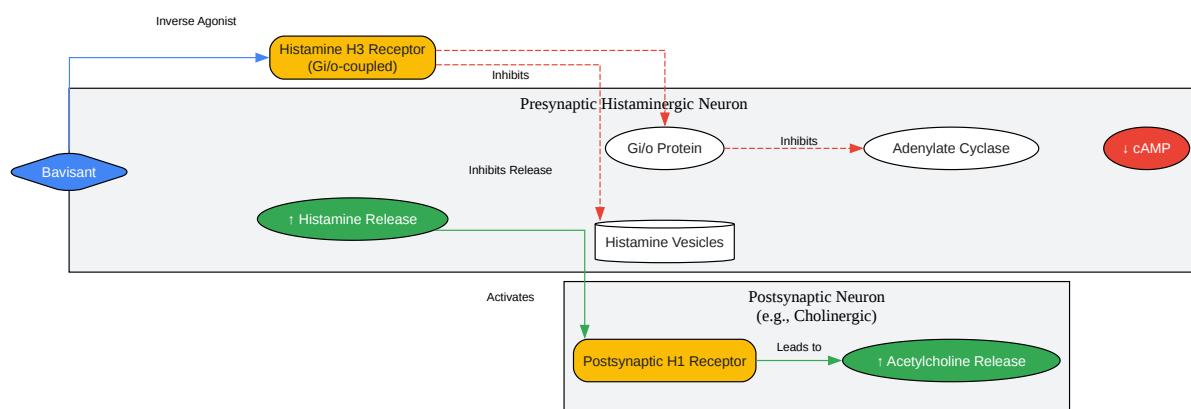
Cat. No.: *B1667764*

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bavisant (also known as JNJ-31001074) is a potent and selective histamine H3 (H3) receptor inverse agonist that was investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD). Preclinical studies demonstrated its ability to penetrate the brain and engage its target, leading to procognitive and wake-promoting effects in animal models. As an inverse agonist of the H3 receptor, a presynaptic autoreceptor, **Bavisant** modulates the release of several key neurotransmitters, including histamine and acetylcholine, which are crucial for arousal and cognitive functions. Despite promising preclinical findings, **Bavisant** did not demonstrate significant clinical efficacy in Phase 2 trials for ADHD, leading to the discontinuation of its development for this indication. This guide provides a comprehensive overview of the preclinical research on **Bavisant**, detailing its pharmacological properties, *in vivo* efficacy, and the experimental methodologies employed in its evaluation.


Mechanism of Action: Histamine H3 Receptor Inverse Agonism

Bavisant acts as a potent inverse agonist at the histamine H3 receptor.^[1] The H3 receptor is primarily expressed in the central nervous system and functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.^[2] It also acts as a

heteroreceptor on non-histaminergic neurons, modulating the release of other important neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[2][3]

By acting as an inverse agonist, **Bavisant** not only blocks the binding of the endogenous agonist histamine but also reduces the constitutive activity of the H3 receptor. This disinhibition leads to an enhanced release of histamine and other neurotransmitters, which is the underlying mechanism for its observed wake-promoting and procognitive effects in preclinical models.[4]

Signaling Pathway of Bavisant

[Click to download full resolution via product page](#)

Bavisant's mechanism of action at the H3 receptor.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of **Bavisant**.

Table 1: In Vitro Receptor Binding Affinity

Receptor	Species	Assay Type	Parameter	Value	Reference
Histamine H3	Human	Radioligand Binding	pKi	8.27	
Histamine H3	Human	Radioligand Binding	Ki	5.4 nM	
hERG	Human	[³ H]-astemizole competition binding	IC ₅₀	> 10 μM	

Table 2: In Vivo Receptor Occupancy

Species	Administration Route	Dose	Time Point	Receptor Occupancy (%)	Reference
Rat (Sprague-Dawley)	Oral (p.o.)	10 mg/kg	1 hour	~80%	
Rat (Sprague-Dawley)	Oral (p.o.)	10 mg/kg	4 hours	~60%	
Rat (Sprague-Dawley)	Oral (p.o.)	10 mg/kg	8 hours	~30%	

Preclinical Efficacy in Animal Models

Bavisant demonstrated efficacy in preclinical models assessing cognitive function and wakefulness.

Pro-cognitive Effects: Passive Avoidance Test

The passive avoidance test is a fear-aggravated model used to assess learning and memory in rodents. In this task, animals learn to avoid an environment where they previously received an aversive stimulus (e.g., a mild foot shock). A longer latency to enter the aversive compartment is indicative of improved memory. **Bavisant** has been shown to have pro-cognitive effects in a passive avoidance model in rats.

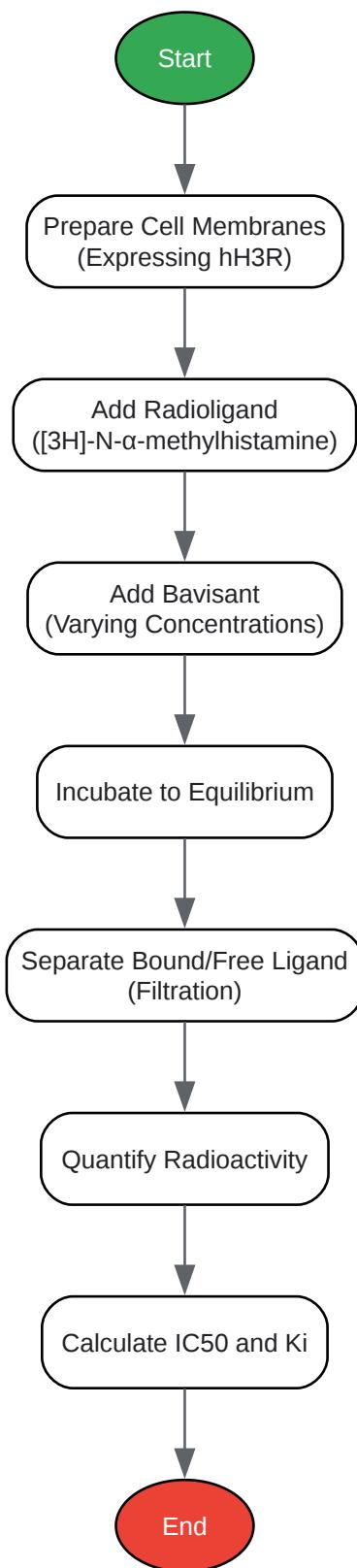
Neurochemical Effects: Increased Acetylcholine Release

In vivo microdialysis studies in rats have shown that **Bavisant** increases the extracellular levels of acetylcholine in the frontal cortex. This brain region is critically involved in executive functions and attention. The enhanced cholinergic transmission is a likely contributor to the pro-cognitive effects observed with **Bavisant**.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. It is important to note that while general protocols are described, specific parameters for the **Bavisant** studies were not always available in the public domain and are therefore based on standard laboratory practices.

Histamine H3 Receptor Binding Assay


Objective: To determine the binding affinity of **Bavisant** for the histamine H3 receptor.

Methodology:

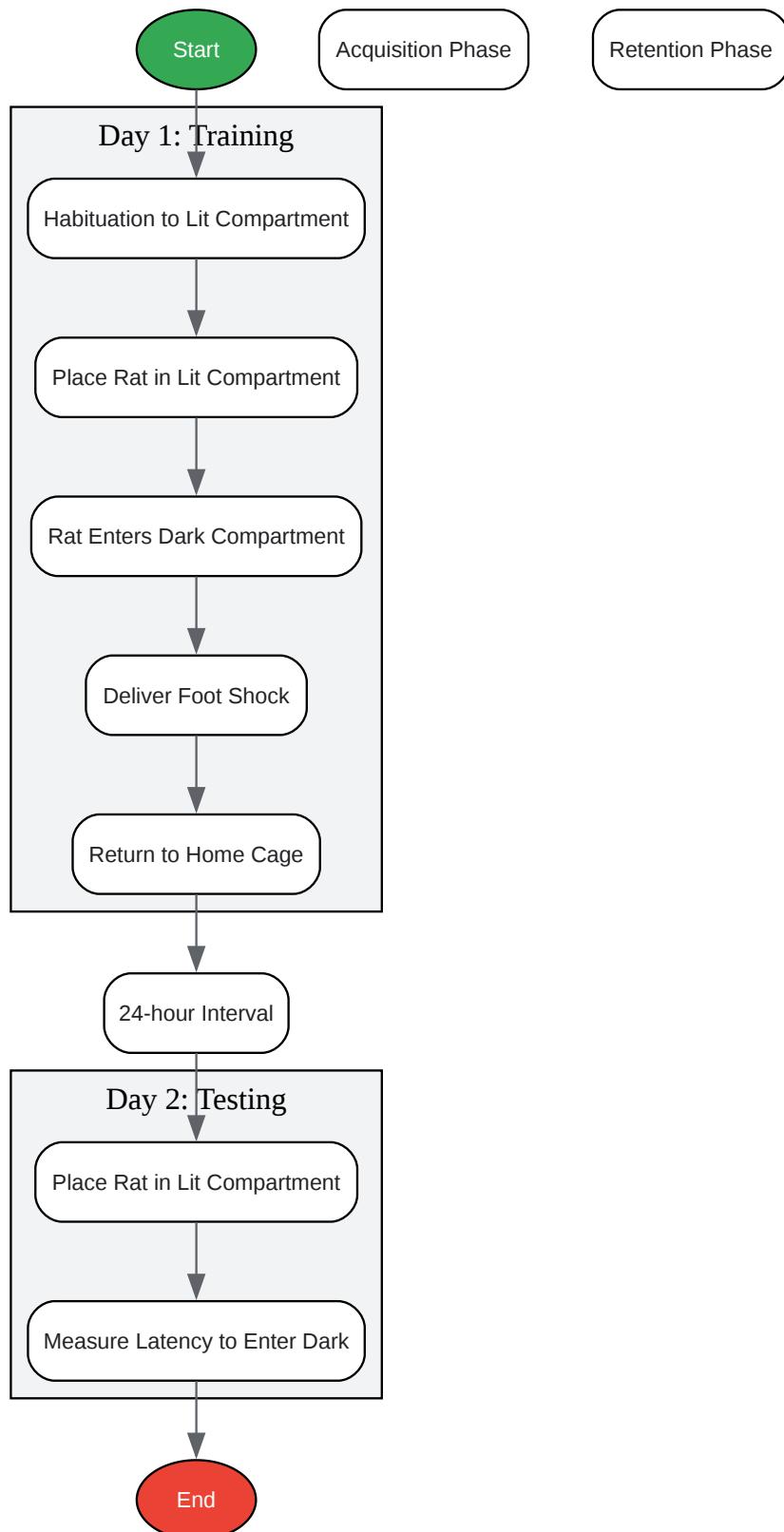
- Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: A specific radioligand for the H3 receptor, such as [3H]-N- α -methylhistamine, is used.
- Assay Conditions: The assay is typically performed in a 96-well format. Cell membranes (e.g., 15 μ g/well) are incubated with a fixed concentration of the radioligand (e.g., 1 nM) and varying concentrations of **Bavisant**.

- Incubation: The mixture is incubated to allow for binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter (e.g., Unifilter 96 GF/C).
- Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- Data Analysis: The concentration of **Bavisant** that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow: Receptor Binding Assay

[Click to download full resolution via product page](#)

Workflow for a histamine H3 receptor binding assay.


Passive Avoidance Test in Rats

Objective: To assess the effect of **Bavisant** on learning and memory.

Methodology:

- Apparatus: A two-compartment apparatus is used, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment connected by a guillotine door. The floor of the dark compartment is an electrified grid.
- Animals: Male Sprague-Dawley or Wistar rats are commonly used.
- Acquisition (Training) Phase:
 - The rat is placed in the lit compartment.
 - After a brief habituation period, the door to the dark compartment is opened.
 - Due to their natural aversion to light, rodents will typically enter the dark compartment.
 - Once the animal enters the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.5-1.0 mA for 2 seconds) is delivered through the grid floor.
 - The animal is then returned to its home cage.
- Retention (Testing) Phase:
 - Typically 24 hours after the training phase, the rat is again placed in the lit compartment.
 - The latency to enter the dark compartment is recorded, with a cut-off time (e.g., 300 seconds).
 - A longer latency to enter the dark compartment is interpreted as a stronger memory of the aversive event.
- Drug Administration: **Bavisant** or vehicle is administered at a specified time before the acquisition or retention phase, depending on the aspect of memory being investigated (e.g., acquisition, consolidation, or retrieval).

Experimental Workflow: Passive Avoidance Test

[Click to download full resolution via product page](#)

Workflow for the passive avoidance test in rats.

In Vivo Microdialysis for Acetylcholine in the Rat Frontal Cortex

Objective: To measure the effect of **Bavisant** on extracellular acetylcholine levels in the frontal cortex of freely moving rats.

Methodology:

- Surgical Implantation: A guide cannula is stereotactically implanted into the frontal cortex of anesthetized rats.
- Microdialysis Probe: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip.
- Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 μ L/min).
- Sample Collection: Small molecules, including acetylcholine, diffuse from the extracellular fluid across the membrane and into the perfusion fluid (dialysate). The dialysate is collected at regular intervals (e.g., every 20-30 minutes).
- Neurotransmitter Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- Drug Administration: **Bavisant** or vehicle is administered systemically (e.g., intraperitoneally or orally), and changes in acetylcholine levels from baseline are monitored over time.

Conclusion

Bavisant is a well-characterized histamine H3 receptor inverse agonist with a clear mechanism of action and demonstrated preclinical efficacy in models of cognition and wakefulness. Its ability to increase histamine and acetylcholine release in the brain provided a strong rationale for its investigation in disorders characterized by deficits in attention and arousal. However, the lack of translation from preclinical promise to clinical efficacy in ADHD highlights the complexities of drug development for central nervous system disorders. The comprehensive

preclinical data package for **Bavisant**, as outlined in this guide, remains a valuable resource for researchers in the field of histamine pharmacology and cognitive neuroscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Bavisant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [Preclinical Profile of Bavisant (JNJ-31001074): A Histamine H3 Receptor Inverse Agonist]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1667764#preclinical-research-findings-on-bavisant>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com